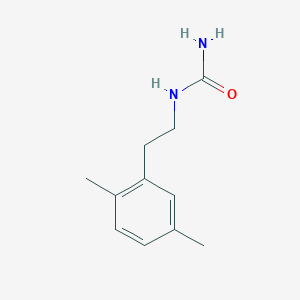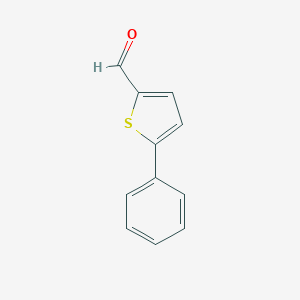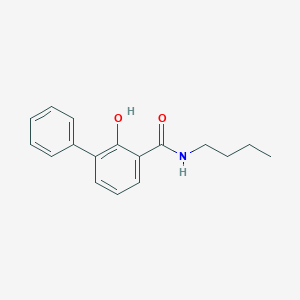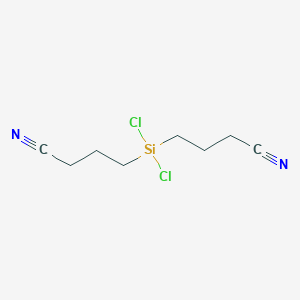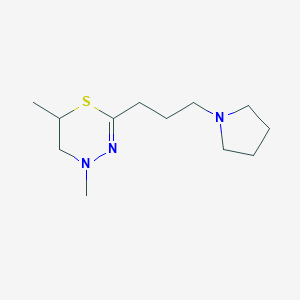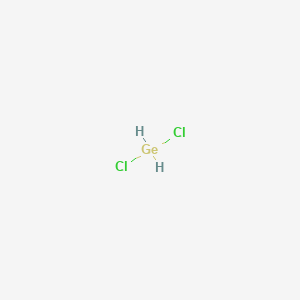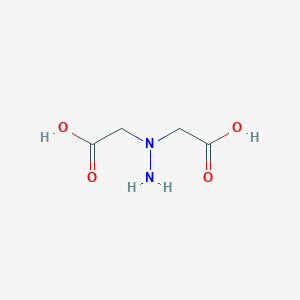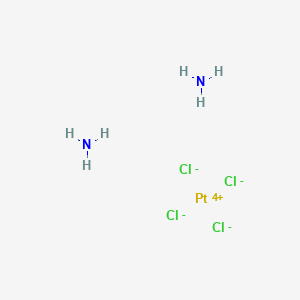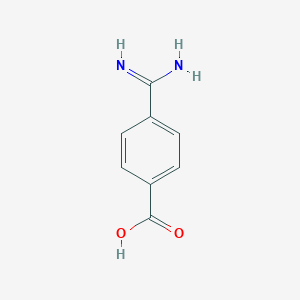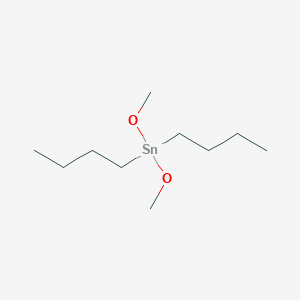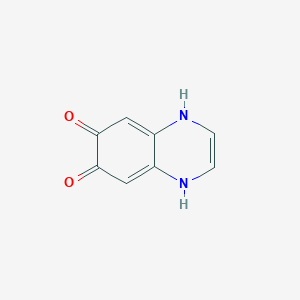
6,7-Quinoxalinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Quinoxalinediol is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in various neurological disorders. In
科学的研究の応用
6,7-Quinoxalinediol has been extensively used in scientific research as an 6,7-Quinoxalinediol receptor antagonist. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has also been used to study the role of 6,7-Quinoxalinediol receptors in learning and memory processes.
作用機序
6,7-Quinoxalinediol acts as a competitive antagonist of the 6,7-Quinoxalinediol receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is necessary for the activation of the receptor. As a result, the influx of calcium ions into the cell is reduced, which can prevent excitotoxicity and cell death.
生化学的および生理学的効果
The blockade of 6,7-Quinoxalinediol receptors by 6,7-Quinoxalinediol has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause cell death in high concentrations. It can also reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it can increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
6,7-Quinoxalinediol has several advantages for lab experiments. It is a potent and selective antagonist of the 6,7-Quinoxalinediol receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6,7-Quinoxalinediol has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 6,7-Quinoxalinediol. One area of interest is the development of more water-soluble analogs of the compound, which could improve its effectiveness in vivo. Another area of interest is the study of the role of 6,7-Quinoxalinediol receptors in psychiatric disorders such as depression and schizophrenia. Additionally, 6,7-Quinoxalinediol could be used in combination with other drugs to enhance its neuroprotective effects. Finally, the development of new techniques for delivering 6,7-Quinoxalinediol to the brain could open up new avenues for the treatment of neurological disorders.
Conclusion:
In conclusion, 6,7-Quinoxalinediol is a valuable tool for scientific research due to its unique properties as an 6,7-Quinoxalinediol receptor antagonist. It has been extensively studied for its neuroprotective effects and its role in learning and memory processes. While it has some limitations, it remains an important compound for the study of neurological disorders. Future research on 6,7-Quinoxalinediol could lead to new treatments for these disorders and a better understanding of the role of 6,7-Quinoxalinediol receptors in the brain.
合成法
The synthesis of 6,7-Quinoxalinediol involves the condensation of o-phenylenediamine with glyoxal in the presence of an acidic catalyst. This reaction yields a mixture of 6,7-Quinoxalinediol and its isomer, 2,3-Quinoxalinediol. The two isomers can be separated using various chromatography techniques.
特性
CAS番号 |
19506-20-8 |
|---|---|
製品名 |
6,7-Quinoxalinediol |
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC名 |
quinoxaline-6,7-diol |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-5-6(4-8(7)12)10-2-1-9-5/h1-4,11-12H |
InChIキー |
SFLNSLDMKUWYHC-UHFFFAOYSA-N |
異性体SMILES |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)O |
正規SMILES |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
同義語 |
6,7-Quinoxalinediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



